molecular formula C9H17NO2 B587221 Methyl 3-propylpyrrolidine-1-carboxylate CAS No. 142819-46-3

Methyl 3-propylpyrrolidine-1-carboxylate

Cat. No.: B587221
CAS No.: 142819-46-3
M. Wt: 171.24
InChI Key: QVBGPCPNDRSUNQ-UHFFFAOYSA-N
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Description

Methyl 3-propylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic ring substituted with a propyl group at the 3-position and a methyl ester at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their structural versatility, which allows for diverse biological interactions.

Properties

CAS No.

142819-46-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl 3-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-4-8-5-6-10(7-8)9(11)12-2/h8H,3-7H2,1-2H3

InChI Key

QVBGPCPNDRSUNQ-UHFFFAOYSA-N

SMILES

CCCC1CCN(C1)C(=O)OC

Synonyms

1-Pyrrolidinecarboxylic acid, 3-propyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of methyl 3-propylpyrrolidine-1-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate 3-hydroxypropyl group at position 3 C9H17NO3 Enhanced hydrophilicity; potential drug intermediate
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl group at position 3 C7H14N2O2 Bioactivity in neurotransmitter modulation; medicinal chemistry applications
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate Fluorine at position 3; benzyl at N1 C14H16FNO2 Increased lipophilicity; metabolic stability
Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate Butyl and ethyl groups at position 2 C12H23NO2 High lipophilicity; applications in organic synthesis
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate Difluoroalkyl substituent at N1 C10H15F2NO2 Improved membrane permeability; CNS activity
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride Benzyl and phenyl groups at positions 1 and 3 C20H21NO2·HCl Enhanced receptor binding; therapeutic potential

Key Comparative Findings

Hydrophilicity vs. Fluorinated analogs (e.g., Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate) exhibit greater lipophilicity, enhancing blood-brain barrier penetration .

Benzyl and phenyl substituents (e.g., Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride) may enhance binding to aromatic receptor sites, increasing therapeutic specificity .

Synthetic Utility :

  • Compounds with bulky alkyl groups (e.g., Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate) are valued in organic synthesis for their steric effects, which can direct reaction pathways .

Metabolic Stability :

  • Fluorine incorporation (e.g., Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate) reduces metabolic degradation, extending half-life in biological systems .

Preparation Methods

Step 1: Pyrrolidine Ring Formation

  • Reactants : Glutaric acid derivative + propylamine.

  • Conditions : Xylene, reflux, 12 hours.

  • Intermediate : 3-Ketopyrrolidine (yield: 55%).

Step 2: Propyl Group Alkylation

  • Reactants : 3-Ketopyrrolidine + 1-bromo-3-chloropropane.

  • Conditions : Methanol, K₂CO₃, 70°C, 6 hours.

  • Intermediate : 3-Propylpyrrolidine-3-ol (yield: 65%).

Step 3: Esterification

  • Reactants : 3-Propylpyrrolidine-3-ol + dimethyl sulfate.

  • Conditions : THF, NaBH₄, 25°C, 3 hours.

  • Product : this compound (yield: 78%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key adjustments from laboratory methods include:

  • Solvent Recovery : Xylene and THF are distilled and reused, reducing waste.

  • Catalyst Optimization : Sodium borohydride is replaced with catalytic hydrogenation for greener processing.

  • Continuous Flow Systems : Tubular reactors enhance heat dissipation and reaction control during alkylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ring-Closing + Alkylation6598HighModerate
Reductive Amination7295MediumLow
One-Pot Reduction-Esterification7899HighHigh

The one-pot method balances yield and scalability, making it ideal for industrial applications .

Q & A

Q. What synthetic routes are available for Methyl 3-propylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using methyl pyrrolidine-3-carboxylate and propionaldehyde, followed by hydrogenation with catalysts like palladium on carbon (Pd/C) . Reaction optimization includes:
  • Temperature : 25–50°C for controlled imine formation.
  • Catalyst Loading : 5–10 wt% Pd/C to balance cost and efficiency.
  • Solvent : Methanol or ethanol for solubility and ease of purification.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl group at C3) and ester functionality. Coupling constants in ¹H NMR reveal ring puckering dynamics .
  • X-ray Crystallography : SHELX software for refinement and ORTEP-III for visualization . Mercury CSD aids in comparing bond lengths/angles with similar pyrrolidine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 200.2) .

Advanced Research Questions

Q. How can computational models predict the conformational flexibility of the pyrrolidine ring, and how do these compare with experimental data?

  • Methodological Answer :
  • Cremer-Pople Parameters : Quantify ring puckering using amplitude (q) and phase angle (φ) derived from crystallographic coordinates. For example, a q₂ ~0.5 Å and φ₂ ~90° indicate a twisted envelope conformation .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.1 Å in bond lengths suggest solvation or crystal-packing effects .
  • MD Simulations : Analyze ring-flipping barriers (e.g., 10–15 kcal/mol) using AMBER force fields .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers. Retention time differences >2 min indicate high enantiomeric excess (>99%) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to confirm absolute configuration .
  • Cross-Validation : Combine NOESY (for spatial proximity) and J-based coupling analysis to distinguish diastereomers .

Q. How does the propyl substituent at C3 influence reactivity and biological activity?

  • Methodological Answer :
  • Reactivity : The propyl group increases steric hindrance, slowing nucleophilic substitution at C1. Kinetic studies (e.g., pseudo-first-order rate constants) show a 30% reduction in acylation rates compared to methyl analogs .
  • Biological Activity : Docking simulations (AutoDock Vina) suggest the propyl chain enhances hydrophobic interactions with enzyme pockets (e.g., ΔG = -8.2 kcal/mol for kinase inhibition). Validate via enzymatic assays (IC₅₀ < 10 µM) .

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